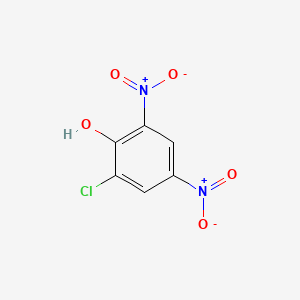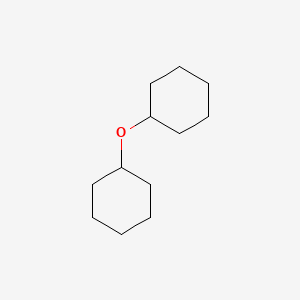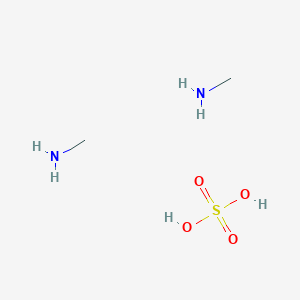
メチルアンモニウム硫酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methylamine Sulfate, also known as methylamine sulfate, is an organic compound with the chemical formula (CH₃NH₃)₂SO₄. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
科学的研究の応用
Methylamine Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of biological processes and as a buffer in biochemical experiments.
Industry: It is used in the production of surfactants, emulsifiers, and antistatic agents.
作用機序
Target of Action
Methyl-ammonium sulfate, a type of quaternary ammonium salt, primarily targets bacterial cells . It is known for its antimicrobial activity, making it a useful compound in the field of disinfectants .
Mode of Action
The mode of action of Methyl-ammonium sulfate involves its interaction with bacterial cells. The compound is adsorbed onto and penetrates the cell wall of bacteria . Following this, it reacts with lipids or proteins of the cell membrane, resulting in the disorganization of structures and leakage of low molecular weight components .
Biochemical Pathways
The biochemical pathways affected by Methyl-ammonium sulfate are primarily related to the disruption of bacterial cell structures . The compound’s interaction with the cell membrane lipids and proteins leads to structural disorganization, which in turn affects the normal functioning of the bacterial cell .
Pharmacokinetics
It is known that the compound can be prepared using thin-film dispersion with ammonium sulfate solution as hydration solution .
Result of Action
The result of Methyl-ammonium sulfate’s action is the disruption of bacterial cell structures and the leakage of low molecular weight components . This leads to the death of the bacterial cells, thereby exhibiting its antimicrobial properties .
Action Environment
The action of Methyl-ammonium sulfate can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
準備方法
Synthetic Routes and Reaction Conditions: Methylamine Sulfate can be synthesized through the reaction of sulfur dioxide with aqueous methylamine. The reaction yields methyl-ammonium sulfate, which is characterized by X-ray diffraction, IR spectroscopy, and mass spectrometry . The structure of the sulfate is stabilized by a network of NH⋅⋅⋅O hydrogen bonds .
Industrial Production Methods: In industrial settings, methyl-ammonium sulfate is typically produced by reacting methylamine with sulfuric acid. The process involves the careful addition of sulfuric acid to a solution of methylamine, followed by crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: Methylamine Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylamine oxide.
Reduction: It can be reduced to form methylamine.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Methylamine oxide.
Reduction: Methylamine.
Substitution: Various substituted methylamine derivatives.
類似化合物との比較
Ammonium sulfate: (NH₄)₂SO₄
Ethyl-ammonium sulfate: (C₂H₅NH₃)₂SO₄
Propyl-ammonium sulfate: (C₃H₇NH₃)₂SO₄
Comparison: Methylamine Sulfate is unique due to its smaller alkyl group (methyl) compared to ethyl-ammonium sulfate and propyl-ammonium sulfate. This smaller size allows for different reactivity and solubility properties. Additionally, methyl-ammonium sulfate has a higher solubility in water compared to its larger counterparts .
特性
CAS番号 |
33689-83-7 |
|---|---|
分子式 |
CH7NO4S |
分子量 |
129.14 g/mol |
IUPAC名 |
methanamine;sulfuric acid |
InChI |
InChI=1S/CH5N.H2O4S/c1-2;1-5(2,3)4/h2H2,1H3;(H2,1,2,3,4) |
InChIキー |
MROAQUNKLFXYQN-UHFFFAOYSA-N |
SMILES |
CN.CN.OS(=O)(=O)O |
正規SMILES |
CN.OS(=O)(=O)O |
Key on ui other cas no. |
33689-83-7 |
ピクトグラム |
Irritant |
関連するCAS |
74-89-5 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-methyl-1 oleoylamido-2 oleylimidazoline methyl ammonium sulfate in the cleaning agent formulation?
A1: While the abstract [] does not explicitly detail the specific mechanism of action for 1-methyl-1 oleoylamido-2 oleylimidazoline methyl ammonium sulfate, its inclusion likely contributes to the cleaning agent's effectiveness in several ways:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


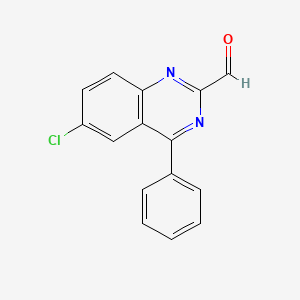
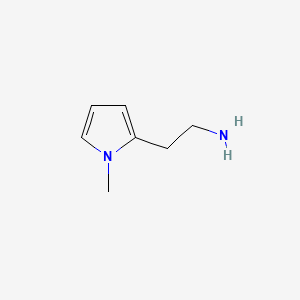
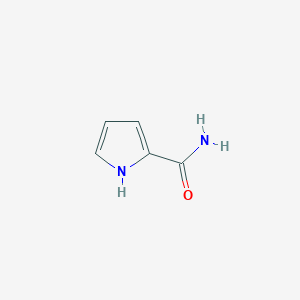
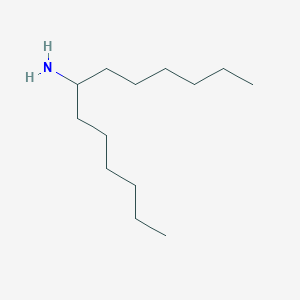
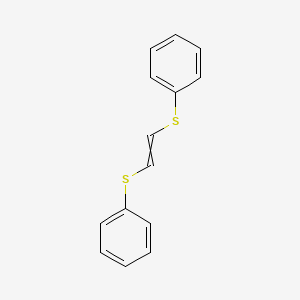
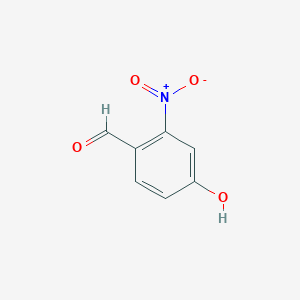
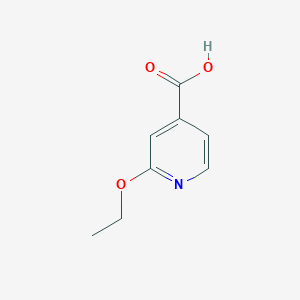
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)
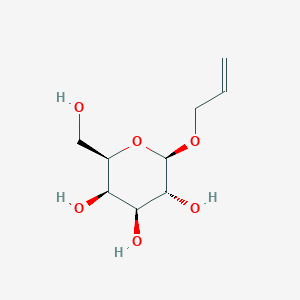
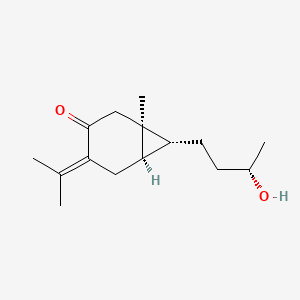
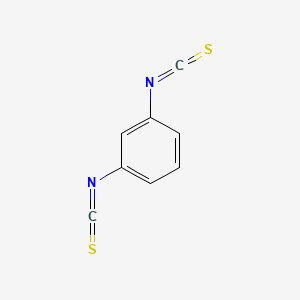
![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
